molecular formula C20H24N2O3S B6573597 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide CAS No. 946214-42-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B6573597
CAS No.: 946214-42-2
M. Wt: 372.5 g/mol
InChI Key: GLOABJLPMFLOAU-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenyl)acetamide can be achieved through multi-step organic synthesis involving the following key steps:

    • Formation of the tetrahydroquinoline core through a Pictet-Spengler reaction.

    • Introduction of the ethanesulfonyl group via sulfonylation.

    • Formation of the acetamide group through acylation.

Typical reaction conditions involve controlled temperatures, use of catalysts, and specific solvents to optimize yield and purity.

  • Industrial Production Methods: Industrial production of this compound would likely scale up these synthetic routes using large-scale reactors, continuous flow synthesis for efficiency, and strict quality control measures to ensure consistency and safety in production.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: This compound may undergo oxidation, potentially leading to the formation of sulfoxides or sulfones.

    • Reduction: It may be reduced under appropriate conditions, modifying its functional groups.

    • Substitution: Various substitution reactions can occur, especially on the aromatic ring or the sulfonamide nitrogen.

  • Common Reagents and Conditions: Typical reagents may include oxidizing agents (like hydrogen peroxide for oxidation), reducing agents (such as lithium aluminium hydride for reduction), and nucleophiles or electrophiles for substitution reactions.

  • Major Products: Products formed from these reactions can include sulfoxides, sulfones, substituted tetrahydroquinolines, and derivatives with modified acetamide groups.

Scientific Research Applications

  • Chemistry: Used as a precursor or intermediate in organic synthesis and catalysis studies.

  • Biology: May act as a probe in biochemical assays to study enzyme interactions or signal pathways.

  • Medicine: Potential therapeutic agent under research for its pharmacological activities, including anti-inflammatory or anticancer properties.

  • Industry: Could be utilized in the manufacture of specialty chemicals, polymers, or pharmaceuticals.

Mechanism of Action

  • Molecular Targets and Pathways: The mechanism by which this compound exerts its effects often involves binding to specific proteins or enzymes, potentially inhibiting or activating key biochemical pathways. This can include modulation of enzyme activity, interference with cellular signaling, or direct interaction with DNA/RNA in the case of medicinal applications.

Comparison with Similar Compounds

  • Similar Compounds: Structurally related compounds include other tetrahydroquinoline derivatives, sulfonamides, and acetamide-containing molecules.

  • Uniqueness: This compound's combination of a tetrahydroquinoline core with sulfonamide and acetamide functionalities confers unique reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-26(24,25)22-11-5-8-17-14-18(9-10-19(17)22)21-20(23)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOABJLPMFLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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